5-(3-Fluoropyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid
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Overview
Description
5-(3-Fluoropyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that features a fluoropyridine moiety and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluoropyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-fluoropyridine-4-carboxylic acid with hydrazine to form the corresponding hydrazide, which is then cyclized with a suitable nitrile oxide to yield the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(3-Fluoropyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
5-(3-Fluoropyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 5-(3-Fluoropyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The fluoropyridine moiety can interact with enzymes or receptors, potentially inhibiting their activity. The oxadiazole ring may also play a role in stabilizing the compound’s binding to its target. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
3-Fluoropyridine-4-carboxylic acid: Shares the fluoropyridine moiety but lacks the oxadiazole ring.
1,2,4-Oxadiazole-3-carboxylic acid: Contains the oxadiazole ring but lacks the fluoropyridine moiety.
5-(3-Chloropyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid: Similar structure with a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic pathways .
Properties
Molecular Formula |
C8H4FN3O3 |
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Molecular Weight |
209.13 g/mol |
IUPAC Name |
5-(3-fluoropyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C8H4FN3O3/c9-5-3-10-2-1-4(5)7-11-6(8(13)14)12-15-7/h1-3H,(H,13,14) |
InChI Key |
UJCDUOIYLVRKDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1C2=NC(=NO2)C(=O)O)F |
Origin of Product |
United States |
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